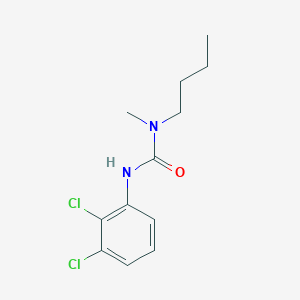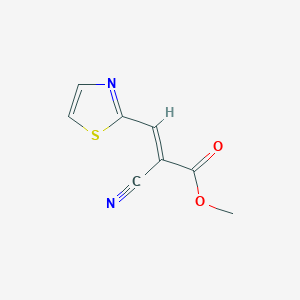
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate is a chemical compound with the molecular formula C8H6N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate typically involves the reaction of appropriate thiazole derivatives with cyanoacetic acid esters under specific conditions. One common method includes the condensation of 2-aminothiazole with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives. Substitution reactions can lead to a variety of functionalized thiazole compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and thiazole ring are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various effects such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate
Uniqueness
Methyl 2-cyano-3-(1,3-thiazol-2-YL)-2-propenoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyano group and thiazole ring make it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
853351-65-2 |
|---|---|
Molekularformel |
C8H6N2O2S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
methyl (E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6(5-9)4-7-10-2-3-13-7/h2-4H,1H3/b6-4+ |
InChI-Schlüssel |
WNRZELQSOVEIDJ-GQCTYLIASA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=NC=CS1)/C#N |
Kanonische SMILES |
COC(=O)C(=CC1=NC=CS1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


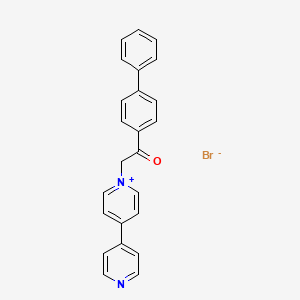
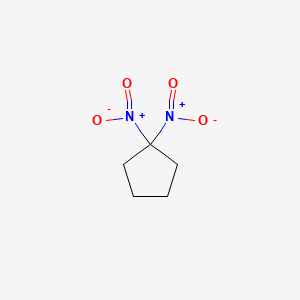

![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)
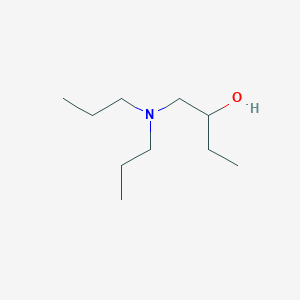


![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)

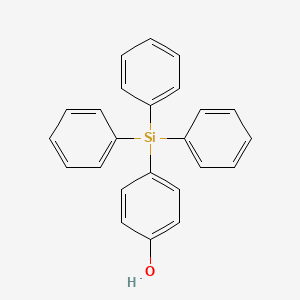

![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)

